molecular formula C17H14N2O2S B6635769 N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

カタログ番号 B6635769
分子量: 310.4 g/mol
InChIキー: RHMCYIDKLJXDDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. This compound belongs to the class of thiazole-based compounds and is known to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation.

作用機序

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide exerts its anticancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. Akt is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide binds to the PH domain of Akt, preventing its activation and downstream signaling. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer effects, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the proliferation of endothelial cells, which play a crucial role in angiogenesis (the formation of new blood vessels). N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

実験室実験の利点と制限

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to enhance the efficacy of other cancer treatments, making it a potentially valuable addition to combination therapies.
However, there are also limitations to using N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide in lab experiments. It has been shown to have off-target effects, which may limit its specificity and efficacy. In addition, the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide have not been fully established, which may affect its effectiveness in clinical settings.

将来の方向性

There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of research is the optimization of its chemical structure to improve its specificity and efficacy. Another area of research is the identification of biomarkers that can predict the response to N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide treatment. This may help to identify patients who are most likely to benefit from this treatment. In addition, there is a need for further preclinical and clinical studies to establish the optimal dosage and administration schedule of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a promising small molecule inhibitor that has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, including the optimization of its chemical structure, the identification of biomarkers, and further preclinical and clinical studies. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide represents a valuable addition to the arsenal of cancer treatments and may help to improve patient outcomes in the future.

合成法

The synthesis of N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide involves several steps, including the preparation of 2-methyl-1,3-thiazole-4-carboxylic acid, 4-chloro-3-nitrobenzoic acid, and 4-hydroxybenzaldehyde, which are then reacted to form the final product. The synthesis process has been described in detail in several scientific publications, and the purity and yield of the compound have been optimized through various methods.

科学的研究の応用

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential in cancer treatment. Several preclinical studies have shown that N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide inhibits the activity of Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells. N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to be effective against a variety of cancer types, including breast cancer, prostate cancer, and glioblastoma. In addition, N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

特性

IUPAC Name

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-11-18-16(10-22-11)12-2-4-13(5-3-12)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMCYIDKLJXDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。